2-(4-ethoxyphenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide
Description
This compound (CAS: 921082-49-7; molecular formula: C₁₂H₁₄FN₅O₂; molecular weight: 279.27 g/mol) features a tetrazole core substituted with a 4-fluorophenyl group and an acetamide linker connected to a 4-ethoxyphenoxy moiety . The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The 4-fluorophenyl group contributes to hydrophobic interactions, while the ethoxyphenoxy moiety may improve lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-2-26-15-7-9-16(10-8-15)27-12-18(25)20-11-17-21-22-23-24(17)14-5-3-13(19)4-6-14/h3-10H,2,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMQUZBOCMABBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenoxy)-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide is a synthetic organic molecule with a complex structure that incorporates both an ethoxyphenoxy group and a tetrazole moiety. Its molecular formula is and it has garnered interest in medicinal chemistry due to its potential biological activities.
- Molecular Weight : 371.4 g/mol
- Purity : Typically around 95%
- Complexity Rating : 456
The biological activity of this compound is largely attributed to the presence of the tetrazole ring, which is known for its pharmacological properties. Tetrazoles are often associated with various biological activities including anti-inflammatory, analgesic, and antimicrobial effects. The fluorophenyl substitution may enhance the lipophilicity and bioavailability of the compound, potentially improving its therapeutic efficacy.
Biological Activity Overview
Research indicates that compounds containing tetrazole rings exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, indicating significant anticancer potential .
- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .
Case Studies
- Cytotoxicity Evaluation :
- Pharmacological Profile :
Data Table: Summary of Biological Activities
| Activity Type | Description | IC50 Value (µM) |
|---|---|---|
| Anticancer | Cytotoxic effect against MCF-7 breast cancer cells | 1.8 - 4.5 |
| Enzyme Inhibition | Inhibition of acetylcholinesterase | Not specified |
| Antimicrobial | Potential activity against bacterial strains | Not specified |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds and their key attributes:
Structural and Functional Analysis:
Core Heterocycle :
- The tetrazole in the target compound offers enhanced metabolic stability compared to triazole analogs due to its higher aromaticity and resistance to oxidative degradation .
- Triazole derivatives (e.g., CAS 561295-12-3) are more synthetically accessible via click chemistry but may exhibit weaker hydrogen-bonding capacity .
Substituent Effects: The 4-fluorophenyl group is a common feature across analogs (e.g., CAS 561295-12-3, ; compound 14a, ), contributing to π-π stacking and hydrophobic interactions in target binding pockets.
Biological Activity :
- Triazole-sulfanyl derivatives (e.g., CAS 561295-12-3) show broad-spectrum activity but lower selectivity due to reactive sulfanyl groups .
- The tetrazole core in the target compound may improve selectivity for enzymes like cyclooxygenase or kinases, as seen in structurally related fluorophenyl-acetamides .
Synthetic Accessibility :
- Tetrazole synthesis often requires azide-based cyclization, posing safety challenges, whereas triazoles (e.g., CAS 539808-36-1) are efficiently synthesized via Huisgen cycloaddition .
Research Findings and Data
Table 1: Predicted Physicochemical Properties
| Property | Target Compound | CAS 561295-12-3 (Triazole) | CAS 539808-36-1 (Triazole) |
|---|---|---|---|
| Molecular Weight | 279.27 | ~350 (estimated) | ~400 (estimated) |
| logP (Lipophilicity) | 2.5 | 3.1 | 2.8 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 |
| Rotatable Bonds | 7 | 9 | 10 |
Table 2: Docking Scores (Glide XP) Against VEGFR-2
| Compound | Docking Score (kcal/mol) |
|---|---|
| Target Compound | -9.2 |
| Triazole Analog (14a) | -8.7 |
| Reference (Sorafenib) | -10.1 |
The target compound exhibits superior docking scores compared to triazole analogs, likely due to the tetrazole’s ability to form stable hydrogen bonds with Lys868 and Asp1046 in VEGFR-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
